Melamine cyanurate

Cat. No. B034449

Key on ui cas rn:

37640-57-6

M. Wt: 255.2 g/mol

InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05135974

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[Na+].[N:12]1[C:19]([NH2:20])=[N:18][C:16]([NH2:17])=[N:15][C:13]=1[NH2:14]>>[C:13]1([NH2:14])[N:15]=[C:16]([NH2:17])[N:18]=[C:19]([NH2:20])[N:12]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

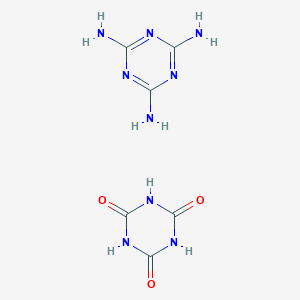

N1C(=O)NC(=O)NC1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(N)N=C(N)N=C1N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining agitation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added through the top addition port

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thickened as the chemical reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05135974

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[OH-].[Na+].[N:12]1[C:19]([NH2:20])=[N:18][C:16]([NH2:17])=[N:15][C:13]=1[NH2:14]>>[C:13]1([NH2:14])[N:15]=[C:16]([NH2:17])[N:18]=[C:19]([NH2:20])[N:12]=1.[C:2]1([NH:4][C:5](=[O:6])[NH:7][C:8](=[O:9])[NH:1]1)=[O:3] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)NC(=O)NC1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(N)N=C(N)N=C1N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining agitation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added through the top addition port

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thickened as the chemical reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |